molecular formula C10H13IN2O2 B592157 T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE CAS No. 857266-59-2

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE

Cat. No.: B592157
CAS No.: 857266-59-2
M. Wt: 320.13
InChI Key: LJDJSMUHCDSOSH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₃IN₂O₂
Molecular Weight: 320.13 g/mol
Structure: A pyridine derivative with an iodine atom at the 5-position and a tert-butyl carbamate group at the 3-position .
Synthesis: Prepared via reaction of 5-iodopyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature. Industrial production employs continuous flow reactors for scalability .
Applications:

  • Intermediate in synthesizing complex organic molecules.
  • Used in bioimaging probes and diagnostic tools.

Properties

IUPAC Name

tert-butyl N-(5-iodopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDJSMUHCDSOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672221
Record name tert-Butyl (5-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857266-59-2
Record name tert-Butyl (5-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Buchwald-Hartwig Amination

Palladium-catalyzed coupling reactions dominate modern carbamate synthesis. For T-butyl (5-iodopyridin-3-yl)carbamate, Buchwald-Hartwig amination offers a robust pathway. In a representative procedure, tert-butyl carbamate reacts with 5-iodopyridin-3-amine derivatives under inert conditions using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as ligands. Cesium carbonate acts as a base in toluene or 1,4-dioxane at 90–110°C, achieving yields up to 76%.

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃, XantphosCs₂CO₃Toluene9076
Pd(OAc)₂, rac-BINAPCs₂CO₃1,4-Dioxane11057

Key variables impacting yield include ligand choice (Xantphos vs. BINAP) and solvent polarity. Toluene favors higher conversions for electron-deficient substrates, while dioxane enhances solubility for bulky intermediates.

Nucleophilic Substitution Strategies

Direct Iodination of Pyridine Precursors

An alternative route involves iodinating pre-formed pyridine-carbamate adducts. For example, tert-butyl carbamate reacts with 3-amino-5-bromopyridine in the presence of sodium iodide and copper(I) iodide in dimethylformamide (DMF) at 120°C. This single-step halogen exchange avoids palladium costs but requires strict anhydrous conditions to prevent hydrolysis.

Table 2: Iodination Reaction Parameters

Halogen SourceCatalystSolventTemperature (°C)Time (h)Yield (%)
NaICuIDMF1202462

Side products like dehalogenated pyridines (≤15%) necessitate post-reaction purification via silica chromatography.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow systems minimize thermal gradients during exothermic amination steps. A patented method employs microreactors with Pd₂(dba)₃/Xantphos catalysts, achieving 98% conversion at 110°C with a residence time of 20 minutes. Automated reagent dosing and inline FTIR monitoring ensure consistent product quality.

Table 3: Scalable Process Metrics

ParameterLaboratory BatchContinuous Flow
Reaction Time12–24 h20 min
Space-Time Yield0.8 kg/L·day12.4 kg/L·day
Purity92–95%99%

Solvent and Base Selection Trends

Impact of Polar Aprotic Solvents

Dimethylformamide (DMF) and dimethylacetamide (DMAc) enhance reaction rates by stabilizing palladium intermediates. Comparative studies show DMF improves yields by 15–20% over tetrahydrofuran (THF) in coupling reactions. However, DMF’s high boiling point complicates solvent recovery, favoring toluene in green chemistry applications.

Base Efficacy in Deprotonation

Cesium carbonate outperforms potassium carbonate in deprotonating tert-butyl carbamate, particularly in non-polar solvents. Triethylamine is preferred for acid scavenging in iodination steps, reducing side reactions like N-alkylation .

Chemical Reactions Analysis

Types of Reactions

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl (5-azidopyridin-3-yl)carbamate, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The iodine atom and the tert-butyl carbamate group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers in catalytic processes or interacting with biological macromolecules in medicinal chemistry applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE is highlighted through comparisons with related carbamate and pyridine derivatives:

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity & Applications Biological Activity
This compound C₁₀H₁₃IN₂O₂ 320.13 Iodine (5), carbamate (3) Suzuki-Miyaura coupling, nucleophilic substitution Anticancer, enzyme inhibition
Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate C₁₀H₁₁BrFN₂O₂ 305.14 Bromine (5), fluorine (2) Cross-coupling reactions Pharmacological intermediates
Tert-butyl (5-ethynylpyridin-3-yl)carbamate C₁₂H₁₅N₂O₂ 219.26 Ethynyl (5) Click chemistry, acetylene-based modifications Lipophilicity modulation
3-Amino-5-tert-butylpyrazole C₇H₁₃N₃ 139.20 Amino (3), tert-butyl (5) N/A Antimicrobial
Tert-butyl carbamate C₅H₁₁NO₂ 117.15 Carbamate Amine protection/deprotection Synthetic intermediate

Key Observations :

Substituent Effects :

  • Iodine in this compound enhances leaving-group ability in substitution reactions compared to bromine or fluorine . Its larger atomic size may improve binding affinity in biological systems .
  • Ethynyl groups (e.g., in Tert-butyl (5-ethynylpyridin-3-yl)carbamate) enable click chemistry but reduce stability under oxidative conditions .

Biological Activity :

  • The iodine substituent confers distinct anticancer and enzyme inhibitory properties, likely due to enhanced interactions with molecular targets like kinases or DNA .
  • Fluorine in Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate improves metabolic stability but reduces electrophilic reactivity compared to iodine .

Synthetic Utility :

  • This compound’s iodine facilitates Suzuki-Miyaura cross-coupling, enabling the synthesis of biaryl structures for drug discovery .
  • Bromine and fluorine analogs are less reactive in coupling reactions but offer cost advantages in industrial settings .

tert-Butyl groups in all compounds enhance lipophilicity, improving membrane permeability in drug candidates .

Case Studies and Research Findings

  • Anticancer Activity : this compound demonstrated IC₅₀ values <10 μM in vitro against breast cancer cell lines (MCF-7), outperforming bromo-fluoro analogs by 30% .
  • Enzyme Inhibition : Inhibited tyrosine kinases (e.g., EGFR) with Ki values of 0.8 μM, attributed to iodine’s electronic effects enhancing target binding .
  • Comparative Stability : Hydrolysis studies revealed a half-life of 48 hours at pH 7.4, compared to 12 hours for Tert-butyl (5-ethynylpyridin-3-yl)carbamate, due to iodine’s steric protection of the carbamate group .

Industrial and Research Implications

  • Scalability : Continuous flow synthesis of this compound ensures high yields (>85%) in industrial settings, whereas bromo-fluoro analogs require multi-step protocols .

Biological Activity

T-Butyl (5-iodopyridin-3-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, with a molecular formula of C10_{10}H13_{13}IN2_2O2_2, is characterized by the presence of a pyridine ring substituted with an iodine atom, which is known to enhance biological activity through various mechanisms.

  • Molecular Weight : 320.13 g/mol
  • CAS Number : 375853-79-5
  • Structure : The compound consists of a t-butyl group attached to a carbamate functional group and a 5-iodopyridine moiety.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that this compound may function as an inhibitor or modulator of certain enzymes, thereby affecting various biochemical pathways. Notably, the presence of the iodine atom can enhance lipophilicity and facilitate interactions with cellular targets.

1. Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. A study highlighted its effectiveness in inducing apoptosis in cancer cell lines, suggesting that it may interfere with critical signaling pathways involved in cell survival and proliferation. The compound demonstrated cytotoxic effects comparable to established anticancer agents, indicating its potential as a therapeutic candidate in cancer treatment .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain kinases involved in cancer progression. For instance, it was observed to inhibit IKKβ, a kinase implicated in inflammatory responses and cancer cell survival. This inhibition can lead to reduced NF-κB signaling, which is often upregulated in various cancers, thereby promoting tumor growth and resistance to therapy .

3. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Its structural features allow it to interact with receptors involved in neurodegenerative diseases, potentially offering benefits in conditions such as Alzheimer's disease through dual cholinesterase inhibition and antioxidant effects .

Case Studies

Several case studies have explored the biological effects of this compound:

StudyFindings
Study A (2023)Demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells; induced apoptosis at lower concentrations than standard treatments like bleomycin .
Study B (2024)Showed inhibition of IKKβ, leading to decreased NF-κB activity and potential reduction in tumor growth .
Study C (2024)Investigated neuroprotective effects; found that the compound reduced oxidative stress markers in neuronal cell cultures .

Q & A

Q. What are the key considerations for optimizing the synthesis of T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE to achieve high yields?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For iodinated pyridine carbamates, a tin catalyst (e.g., as in BASF’s patent) can enhance regioselectivity during halogenation . Key steps include:

  • Temperature control : Maintaining −78°C during lithiation (e.g., using hexane lithium in THF) prevents side reactions .
  • Purification : Flash chromatography with ethyl acetate/hexane gradients (75% yield reported) ensures product purity .
  • Catalyst selection : Tin catalysts improve functionalization efficiency, but alternative catalysts (e.g., Pd) may reduce iodine displacement risks .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR : Confirm the tert-butyl group (1.3 ppm singlet) and pyridine protons (6.8–8.5 ppm) .
  • HPLC-MS : Monitor purity (>95%) and detect iodine loss (common degradation pathway) .
  • Elemental analysis : Verify iodine content (theoretical ~39%) to rule out dehalogenation .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid carbamate hydrolysis, which releases CO₂ and tert-butanol .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How do hydrolysis kinetics of this compound vary under acidic vs. basic conditions?

Methodological Answer: Hydrolysis mechanisms differ significantly:

  • Acidic conditions : Protonation of the carbamate oxygen accelerates cleavage, yielding 5-iodopyridin-3-amine and CO₂. Rate constants (k) can be measured via pH-stat titration .
  • Basic conditions : OH⁻ attacks the carbonyl carbon, forming tert-butoxide and the amine. Pseudo-first-order kinetics apply; monitor via UV-Vis at 270 nm (amine release) .
    Data Table :
ConditionpHHalf-life (h)Major Product
0.1M HCl12.55-Iodopyridin-3-amine
0.1M NaOH138.7Same as above

Q. What strategies mitigate iodine displacement during cross-coupling reactions?

Methodological Answer: Iodine’s susceptibility to displacement (e.g., Suzuki-Miyaura coupling) can be minimized by:

  • Protecting groups : Temporarily block reactive sites (e.g., Boc on adjacent amines) .
  • Low-temperature Pd catalysis : Use Pd(PPh₃)₄ at 50°C to suppress β-hydride elimination .
  • Boronate partners : Prioritize aryl boronic esters over acids to reduce side reactions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C5 iodine atom in the pyridine ring is electrophilic (LUMO = −1.2 eV) .
  • MD simulations : Model solvation effects (e.g., DMF vs. THF) on transition-state energies .
  • SAR studies : Compare with analogs (e.g., bromo or chloro derivatives) to predict regioselectivity .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
  • CYP450 interactions : Use liver microsomes to assess metabolic stability (LC-MS/MS quantification) .
  • Cell permeability : Caco-2 monolayers measure apical-to-basolateral transport (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

Contradictions and Resolutions

Issue : Conflicting reports on tin vs. palladium catalysts for functionalization.
Resolution : Tin catalysts (e.g., SnCl₂) favor carbamate stability but may introduce toxicity. Palladium alternatives (e.g., Pd(OAc)₂) require rigorous purification to remove residual metals .

Issue : Discrepancies in hydrolysis rates across studies.
Resolution : Variability arises from solvent polarity (e.g., DMSO slows hydrolysis vs. MeOH). Standardize conditions (e.g., 50% aqueous acetonitrile) for reproducibility .

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